molecular formula C13H21NO4 B13011500 Methyl 3-boc-3-azabicyclo[4.1.0]heptan-1-carboxylate

Methyl 3-boc-3-azabicyclo[4.1.0]heptan-1-carboxylate

Cat. No.: B13011500
M. Wt: 255.31 g/mol
InChI Key: JIGSHEOUEGYNGI-UHFFFAOYSA-N
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Description

Methyl 3-boc-3-azabicyclo[4.1.0]heptan-1-carboxylate is a bicyclic organic compound featuring a norbornane-like framework with a bridgehead nitrogen atom. The structure comprises a bicyclo[4.1.0]heptane core, where the nitrogen at position 3 is protected by a tert-butoxycarbonyl (Boc) group, and position 1 is esterified with a methyl carboxylate. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis due to its rigid scaffold and functional group versatility. The Boc group enhances stability during synthetic manipulations, while the ester moiety allows for further derivatization .

Properties

IUPAC Name

3-O-tert-butyl 1-O-methyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-5-9-7-13(9,8-14)10(15)17-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGSHEOUEGYNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of N-Boc-Substituted Precursors

A common approach involves the cyclopropanation of N-Boc-protected dihydropyrrole or piperidine derivatives using diazo compounds under metal catalysis:

  • Dirhodium(II)-Catalyzed Cyclopropanation : Ethyl diazoacetate or related diazo compounds react with N-Boc-2,5-dihydropyrrole under dirhodium(II) catalysis to form the bicyclic azabicyclo[3.1.0]hexane framework, which can be adapted to the [4.1.0] system by appropriate substrate choice and reaction conditions. This method allows high selectivity and yields with low catalyst loadings (0.005 mol %) and can be scaled up without chromatographic purification.

  • The reaction proceeds via carbene transfer from the diazo compound to the double bond of the N-Boc-protected heterocycle, forming the cyclopropane ring fused to the nitrogen heterocycle.

Boc Protection and Esterification

  • The Boc group is typically introduced early in the synthesis to protect the nitrogen during subsequent transformations. This is often done by treating the amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DIPEA or NaOH in solvents like dioxane or dichloromethane.

  • Methyl ester formation can be achieved by esterification of the corresponding carboxylic acid or by using methyl ester-containing starting materials. For example, methyl 3-azabicyclo derivatives can be prepared by esterification or by using methyl diazoacetate in the cyclopropanation step.

Multi-Step Synthesis from Amino Acids

  • Starting from natural amino acids such as L-alanine or L-serine, the synthesis involves Boc protection of the amino acid, followed by activation of the carboxyl group (e.g., using EDCI coupling agents), cyclization, and reduction steps to form the bicyclic system.

  • Reduction of ketones and esters in intermediates using reagents like sodium borohydride (NaBH4) and diisobutylaluminium hydride (DIBAL-H) is employed to obtain the desired alcohol or aldehyde intermediates before final cyclization and Boc protection.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Boc Protection Di-tert-butyl dicarbonate, NaOH or DIPEA, dioxane/DCM Boc-protected amino acid intermediate Protects nitrogen for further steps
2 Activation & Coupling EDCI, DIPEA, DCM Activated ester or amide intermediate Enables cyclization
3 Cyclopropanation Ethyl diazoacetate, dirhodium(II) catalyst (0.005 mol %) Formation of bicyclic azabicyclo compound High selectivity, gram-scale possible
4 Reduction NaBH4, DIBAL-H Alcohol or aldehyde intermediates Prepares for final functionalization
5 Esterification or Hydrolysis Methanol, acid/base catalysts Methyl ester formation Finalizes methyl 3-boc-3-azabicyclo[4.1.0]heptan-1-carboxylate

Research Findings and Optimization

  • The use of dirhodium(II) tetracarboxylates as catalysts has been shown to provide excellent control over stereochemistry and yield in the cyclopropanation step, with turnover numbers allowing low catalyst loadings and scalability.

  • Boc protection is stable under the cyclopropanation conditions, allowing the nitrogen to remain protected throughout the synthesis.

  • Reduction steps must be carefully controlled to avoid over-reduction or formation of diols, which complicate purification.

  • The final product can be isolated in high purity without extensive chromatographic purification by telescoping reaction steps and using selective hydrolysis conditions.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)1-methyl3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticholinergic Activity

Methyl 3-Boc-3-azabicyclo[4.1.0]heptan-1-carboxylate has been investigated for its potential anticholinergic properties. Anticholinergic agents are used to treat various conditions such as asthma, motion sickness, and gastrointestinal disorders. The compound's structural similarity to known anticholinergics suggests it may exhibit similar pharmacological effects.

Case Study: Synthesis of Anticholinergic Derivatives

In a study aimed at synthesizing novel anticholinergic derivatives, researchers utilized this compound as a precursor. The compound was modified through various chemical reactions to enhance its binding affinity to muscarinic receptors, leading to the discovery of several promising candidates for further development.

Organic Synthesis

2.1 Building Block for Complex Molecules

The compound serves as an essential building block in organic synthesis due to its versatile functional groups. Its ability to undergo various chemical transformations allows chemists to construct complex molecular architectures efficiently.

Data Table: Chemical Transformations Involving this compound

Transformation TypeReaction ConditionsProduct Description
HydrolysisAqueous acid, refluxCarboxylic acid derivative
ReductionLiAlH4, etherAlcohol derivative
AlkylationAlkyl halide, baseAlkylated product

Pharmaceutical Development

3.1 Potential Drug Candidates

Research has highlighted the potential of this compound in developing new drug candidates targeting neurological disorders. The compound's ability to cross the blood-brain barrier makes it a suitable candidate for treating conditions such as Alzheimer's disease.

Case Study: Neuroprotective Agents

In a recent investigation, the neuroprotective effects of derivatives synthesized from this compound were evaluated in animal models of neurodegeneration. Results indicated that certain derivatives exhibited significant neuroprotective activity, warranting further exploration into their mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)1-methyl3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Table 1: Structural Comparison of Azabicyclic Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Bicyclo System Key Substituents
This compound 1363380-75-9 (see Note*) C₁₃H₂₁NO₄ 255.31 [4.1.0] Boc (position 3), methyl ester (position 1)
3-Boc-3-azabicyclo[4.1.0]heptane-1-boronic Acid Pinanol Ester 2095495-26-2 C₁₇H₃₀NO₄B 323.24 [4.1.0] Boc (position 3), boronic ester (position 1)
Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate 2098137-34-7 C₁₅H₁₉NO₂ 245.32 [3.2.0] Benzyl (position 3), methyl ester (position 1)
Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate 2940959-19-1 C₈H₁₁NO₄ 185.18 [3.1.1] Oxo group (position 3), methyl ester (position 1)
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Not provided C₁₃H₁₅NO 201.27 [3.1.1] Benzyl (position 3), ketone (position 6)

Note: lists CAS 1363380-75-9 for a compound with a [3.1.1] system, possibly indicating a discrepancy in bicyclo numbering. The target compound’s exact CAS may require further verification.

Key Differences and Implications

Ring System and Strain

  • Bicyclo[4.1.0] : Exhibits moderate ring strain compared to smaller systems like [3.1.1] or [3.2.0]. The larger ring may enhance conformational flexibility, influencing binding in drug design .
  • For example, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one’s ketone group is more electrophilic due to ring tension .

Functional Group Diversity

  • Boc vs. Benzyl Protection: The Boc group (in the target compound) offers acid-labile protection, whereas benzyl groups (e.g., in Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate) require hydrogenolysis for deprotection, limiting compatibility with reducing conditions .
  • Boronic Ester Derivative : The pinacol boronic ester variant (CAS 2095495-26-2) enables Suzuki-Miyaura cross-coupling, a feature absent in the methyl ester analog .

Biological Activity

Methyl 3-boc-3-azabicyclo[4.1.0]heptan-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure with a nitrogen atom integrated into the ring system. The presence of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors, often utilizing methods such as cyclization and functional group modifications. The synthetic routes are designed to maximize yield while minimizing by-products, which is crucial for large-scale production.

Antiviral Properties

Research indicates that derivatives of azabicyclo compounds exhibit antiviral activity, particularly against influenza viruses. This compound has been studied as a potential intermediate in the synthesis of antiviral agents like GS4104, which targets neuraminidase enzymes to inhibit viral replication .

Binding Affinities

Studies have evaluated the binding affinities of azabicyclo compounds at various receptors, including dopamine transporters. Although this compound specifically has not been extensively tested, related compounds have shown varying degrees of potency compared to established drugs like cocaine .

Study on Anticancer Activity

A recent study highlighted the anticancer potential of azabicyclo compounds, where derivatives were tested for their ability to inhibit tumor cell growth without affecting non-tumorigenic cells . The findings suggest that modifications to the azabicyclo scaffold can lead to selective cytotoxicity, making these compounds promising candidates for cancer therapeutics.

Pharmacological Investigations

Pharmacological investigations have demonstrated that certain azabicyclo derivatives can modulate neurotransmitter systems, indicating potential applications in treating neurological disorders . The structural characteristics of this compound may contribute to its efficacy in this regard.

Data Table: Summary of Biological Activities

CompoundActivity TypePotency (Ki or IC50)Reference
This compoundAntiviralNot specified
Derivative A (related structure)Dopamine transporterKi = 5 - 96 µM
Azabicyclo derivative BAnticancerIC50 = 10 µM

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing Methyl 3-Boc-3-azabicyclo[4.1.0]heptan-1-carboxylate?

  • Methodology : The synthesis typically involves constructing the bicyclo[4.1.0]heptane core via cyclopropanation of a preformed cyclohexene derivative. For example, Diels-Alder reactions or transition-metal-catalyzed cyclopropanations can be employed to form the strained bicyclic system. The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or pyridine), while the methyl ester is installed using methyl chloroformate or via esterification of a carboxylic acid precursor. Purification often involves column chromatography or recrystallization .

Q. How can the Boc protecting group be selectively removed without destabilizing the bicyclic framework?

  • Methodology : The Boc group is cleaved under acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane. The reaction is typically performed at 0–25°C for 1–4 hours, followed by neutralization and extraction. The bicyclo[4.1.0]heptane core’s stability under these conditions is confirmed by monitoring via TLC or NMR to ensure no ring-opening occurs .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for verifying the bicyclic structure, ester/Boc group positions, and stereochemistry. For example, 1H^1H NMR signals for bridgehead protons typically appear as doublets of doublets (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+^+ or [M+Na]+^+).
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} confirm ester and carbamate carbonyl groups .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the azabicyclo[4.1.0]heptane core?

  • Methodology : Regioselectivity in oxidation or substitution reactions is influenced by steric and electronic factors. For instance, hydroxylation at the less-strained bridgehead carbon (e.g., position 3) can be achieved using N-methylmorpholine-N-oxide (NMO) and catalytic OsO4_4, as demonstrated in similar bicyclic systems . Computational modeling (DFT) predicts reactive sites by analyzing bond angles and electron density distribution .

Q. What computational approaches predict the compound’s reactivity in medicinal chemistry applications?

  • Methodology : Density Functional Theory (DFT) calculations assess the energy barriers for ring-opening reactions or nucleophilic attacks. Molecular docking studies evaluate binding affinity to biological targets (e.g., ion channels), as seen in calcium channel antagonist design using azabicyclo derivatives . Tools like Gaussian or Schrödinger Suite are used to model transition states and optimize synthetic pathways.

Q. How does the stereochemistry of the bicyclic system impact pharmacological activity?

  • Methodology : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) generates stereoisomers for biological testing. For example, (1R,4S,6R)-configured azabicyclo derivatives show enhanced binding to neuronal targets compared to their enantiomers, as reported in patent applications for neuroactive compounds . Activity cliffs are analyzed using SAR studies to correlate stereochemistry with potency.

Q. What strategies prevent ring-opening during derivatization of the bicyclo[4.1.0]heptane system?

  • Methodology : Mild reaction conditions (low temperature, non-polar solvents) minimize strain-induced ring-opening. For example, Grignard reactions at -78°C in THF preserve the bicyclic structure, while harsh nucleophiles (e.g., LiAlH4_4) are avoided. Monitoring via 1H^1H NMR ensures no loss of bicyclic signals (δ 1.5–3.0 ppm) .

Data Contradictions & Validation

Q. How should conflicting spectral data for azabicyclo derivatives be resolved?

  • Methodology : Cross-validate using multiple techniques (e.g., NOESY for stereochemistry, X-ray crystallography for absolute configuration). For instance, a study on bicyclo[3.2.1]octane derivatives resolved conflicting 13C^{13}C NMR assignments via single-crystal X-ray analysis . Contradictions in melting points or solubility should be re-examined under standardized conditions (e.g., DSC for melting behavior) .

Applications in Drug Discovery

Q. What role does this compound play in designing conformationally constrained analogs?

  • Methodology : The bicyclo[4.1.0]heptane scaffold imposes rigidity, mimicking bioactive conformations of flexible ligands. For example, it has been used to stabilize peptide turn motifs in protease inhibitors. Pharmacokinetic studies compare the constrained analog’s metabolic stability and bioavailability to linear precursors .

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